N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE
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Overview
Description
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE is an organic compound that belongs to the class of benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine group. The compound features two benzyl groups, one substituted with methoxy groups and the other with a methylsulfanyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 4-(methylsulfanyl)benzylamine.
Reaction: The two starting materials undergo a nucleophilic substitution reaction where the amine group of 4-(methylsulfanyl)benzylamine attacks the benzyl chloride, resulting in the formation of the desired compound.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy groups or to convert the methylsulfanyl group to a thiol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, demethylated products.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethoxybenzyl)-N-methylamine: Lacks the methylsulfanyl group.
N-Benzyl-N-[4-(methylsulfanyl)benzyl]amine: Lacks the methoxy groups.
N-(2,3-Dimethoxybenzyl)-N-phenylamine: Has a phenyl group instead of the methylsulfanyl group.
Uniqueness
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE is unique due to the presence of both methoxy and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-19-16-6-4-5-14(17(16)20-2)12-18-11-13-7-9-15(21-3)10-8-13/h4-10,18H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPTXNAHOCCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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